molecular formula C6H14O<br>CH3(CH2)4CH2OH<br>C6H14O B041254 Hexanol CAS No. 111-27-3

Hexanol

Cat. No. B041254
CAS RN: 111-27-3
M. Wt: 102.17 g/mol
InChI Key: ZSIAUFGUXNUGDI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of hexanol has been explored through various methods. One notable approach is the high-yield bio-synthesis from glucose and lignocellulosic biomass feedstock using engineered microorganisms like E. coli and Clostridium species. This method highlights hexanol's potential as a sustainable biofuel, especially in diesel engines due to its higher cetane number and energy density compared to other bio-alcohols like butanol (Poures et al., 2017). Another synthesis route involves the cascade engineered synthesis from n-butanal using a Cu/Mg/Al mixed metal oxide catalyst, showcasing the effectiveness of solventless conditions for producing 2-ethyl-1-hexanol and 2-methyl-1-pentanol from simpler aldehydes (Patankar & Yadav, 2017).

Safety And Hazards

When handling 1-hexanol, safety measures should be taken to avoid exposure. It is a mild skin irritant, and high concentrations of its vapors can cause irritation to the eyes and respiratory tract . Ingesting the compound may lead to harmful effects on the central nervous system . It is classified as a combustible liquid, and as such, precautions should be taken to prevent exposure to fire or high temperatures .

Future Directions

Research is ongoing to fully understand the impacts and potential applications of 1-hexanol . For instance, there is growing interest in its potential use as a biofuel . Moreover, ongoing studies aim to discover safer and more efficient methods of synthesizing this alcohol, with a focus on sustainability and reduced environmental impact .

properties

IUPAC Name

hexan-1-ol
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InChI

InChI=1S/C6H14O/c1-2-3-4-5-6-7/h7H,2-6H2,1H3
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InChI Key

ZSIAUFGUXNUGDI-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCO
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Molecular Formula

C6H14O, Array
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Related CAS

23275-26-5 (aluminum salt)
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DSSTOX Substance ID

DTXSID8021931, DTXSID001022586
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Molecular Weight

102.17 g/mol
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Physical Description

Hexanols appears as a clear colorless liquid mixture of isomeric six-carbon alcohols with similar chemical properties. Vapors are heavier than air. Used to make pharmaceuticals and as a solvent., N-hexanol appears as a clear colorless liquid. Flash point 149 °F. Less dense than water and insoluble in water. Vapors heavier than air., Liquid, Colorless liquid with a fruity odor; [CHEMINFO], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless, mobile liquid/mild, sweet, green
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Boiling Point

314.8 °F at 760 mmHg (USCG, 1999), 157 °C at 760 mm Hg, Boiling points at various pressures. [Table#1649], 156.00 to 157.00 °C. @ 760.00 mm Hg, 157 °C
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Flash Point

145 °F (USCG, 1999), 73.9 °C (Open cup), 58.4 °C (Closed cup), 145 °F (63 °C) (Closed cup), 63 °C c.c.
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Solubility

Sol in ethanol, acetone, chloroform; miscible with ether, benzene; slightly soluble in carbon tetrachloride, In water, 5,900 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 0.59, miscible with alcohol, ether, 1 ml in 175 ml water
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Density

0.85 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8153 at 25 °C/4 °C; 0.8082 at 35 °C/4 °C, Bulk density = 6.8 lb/gal, Relative density (water = 1): 0.82, 0.816-0.821
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Vapor Density

3.5 (Air = 1), Relative vapor density (air = 1): 3.52
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Vapor Pressure

38.78 mmHg (USCG, 1999), 0.92 [mmHg], 0.928 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 0.124
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Mechanism of Action

... Ethanol and 1-hexanol were found to have two competing concentration-dependent effects on the Ca(2+)- and phorbol ester- or diacylglycerol-dependent activities of PKCalpha associated with either RhoA or Cdc42, consisting of a potentiation at low alcohol levels and an attenuation of activity at higher levels. Measurements of the Ca(2+), phorbol ester, and diacylglycerol concentration-response curves for Cdc42-induced activation indicated that the activating effect corresponded to a shift in the midpoints of each of the curves to lower activator concentrations, while the attenuating effect corresponded to a decrease in the level of activity induced by maximal activator levels. The presence of ethanol enhanced the interaction of PKCalpha with Cdc42 within a concentration range corresponding to the potentiating effect, whereas the level of binding was unaffected by higher ethanol levels that were found to attenuate activity.
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Impurities

Co-products of acetaldehyde-crotonaldehyde reaction /to produce hexanol/ are 1-decanol and 1-octanol., The by-product of acetaldehyde-butyraldehyde aldolization /to produce hexanol/ is 2-ethyl-1-butanol., Commercial plasticizer hexanol contains acidity (0.001% as acetic acid), carbonyl (<0.003 wt % oxygen), and 0.05% moisture
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Product Name

1-Hexanol

Color/Form

Colorless liquid

CAS RN

none, 111-27-3; 25917-35-5, 111-27-3, 25917-35-5, 71076-86-3, 286013-16-9
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Melting Point

-48.3 °F (USCG, 1999), -44.6 °C
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Record name 1-HEXANOL
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/565
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Record name 1-Hexanol
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URL http://www.hmdb.ca/metabolites/HMDB0012971
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Record name 1-HEXANOL
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Explanation Creative Commons CC BY 4.0

Synthesis routes and methods

Procedure details

The present invention is directed to an antimicrobial composition and a method of using said composition, comprising an antimicrobially effective amount of DTEA and an amount of 1-butanol, cyclohexanol, hexyl alcohol, isobutanol, ethylene glycol phenyl ether, propylene glycol phenyl ether, or a mixture thereof effective to result in the antimicrobial composition having a freezing point of less than 0° C. at atmospheric pressure.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Hexanol
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Hexanol
Reactant of Route 3
Hexanol
Reactant of Route 4
Hexanol
Reactant of Route 5
Hexanol
Reactant of Route 6
Hexanol

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